1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one
CAS No.:
Cat. No.: VC17648906
Molecular Formula: C10H8O2S
Molecular Weight: 192.24 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one -](/images/structure/VC17648906.png)
Specification
Molecular Formula | C10H8O2S |
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Molecular Weight | 192.24 g/mol |
IUPAC Name | 1-[3-(furan-2-yl)thiophen-2-yl]ethanone |
Standard InChI | InChI=1S/C10H8O2S/c1-7(11)10-8(4-6-13-10)9-3-2-5-12-9/h2-6H,1H3 |
Standard InChI Key | HHQPLXMJSPITQM-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=C(C=CS1)C2=CC=CO2 |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
2-Acetylthiophene features a thiophene ring substituted with an acetyl group at the 2-position. Its SMILES notation (CC(C1=CC=CS1)=O) and InChIKey (WYJOVVXUZNRJQY-UHFFFAOYSA-N) provide unambiguous structural identification . Key parameters include:
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Molecular Weight: 126.18 g/mol
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Lipinski Rule Compliance: 0 violations (MW < 500, LogP = 1.67)
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Topological Polar Surface Area (TPSA): 45.31 Ų, indicating moderate polarity
Solubility and Permeability
Experimental solubility data across solvents:
Solubility Class | Solvent | Concentration (mg/mL) |
---|---|---|
Very soluble | Water | 1.97 |
Very soluble | Ethanol | 2.00 |
Soluble | Acetone | 1.38 |
The compound exhibits high gastrointestinal absorption (GI absorption = High) and blood-brain barrier permeability (BBB permeant = Yes) , making it pharmacologically relevant for central nervous system-targeted drug candidates.
Synthetic Methodologies and Optimization
Mannich Reaction Protocols
The predominant synthesis route involves the Mannich reaction between 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde. Key variations in reaction conditions yield distinct efficiency outcomes:
Isopropyl Alcohol-Mediated Synthesis
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Conditions: Reflux in isopropyl alcohol with HCl catalyst (6–8 hr)
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Procedure:
"A mixture of 2-acetylthiophene (128 g), dimethylamine hydrochloride (90 g), paraformaldehyde (41 g), and HCl in isopropanol refluxed for 6 hr, followed by cooling and filtration, yields 94% product."
Ethanol-Acetone Solvent System
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Conditions: Reflux in ethanol with subsequent acetone dilution
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Purification: Recrystallization from ethanol-acetone mixtures enhances purity to >98% (NMR)
Pharmacological and Material Science Applications
Pharmaceutical Intermediate
2-Acetylthiophene derivatives demonstrate activity in:
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Antibiotic Development: Structural motif in thienamycin analogs
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Neurological Agents: BBB permeability supports antidepressant and antipsychotic drug research
Fluorescent Probes
The conjugated thiophene-acetyl system enables applications in:
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Bioimaging: Staining agents for cellular imaging (1082 documented probes)
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Polymer Chemistry: Monomer for conductive polymers in organic electronics
Industrial-Scale Production
Batch Process Optimization
Example scaled synthesis from patent literature:
Parameter | Value |
---|---|
Starting Material | 100 kg 2-acetylthiophene |
Catalyst | 3.8 kg HCl |
Solvent | 250 L isopropanol |
Reaction Time | 6 hr at 75–80°C |
Yield | 151 kg (86% theoretical) |
Purification Techniques
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